molecular formula C₁₅H₁₆FN₃O₃S B1146296 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide CAS No. 1798429-38-5

4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide

Cat. No.: B1146296
CAS No.: 1798429-38-5
M. Wt: 337.38
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Description

Trivial Names and Codes

Name/Code Context of Use Source Reference
Deracoxib Impurity 4 Quality control in pharmaceutical synthesis
3-FMAP Hydrazone Impurity Analytical chemistry literature
CHEMBL176180 ChEMBL database identifier

Key Features in Medicinal Chemistry Naming

  • Functional group emphasis : Described as a "benzenesulfonamide hydrazone derivative" due to its sulfonamide and hydrazone (-NH-N=CH-) groups.
  • Substituent prioritization : The 3-fluoro-4-methoxyphenyl group is often abbreviated as "3-F-4-MeO-Ph" in synthetic protocols.

Properties

CAS No.

1798429-38-5

Molecular Formula

C₁₅H₁₆FN₃O₃S

Molecular Weight

337.38

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydrazinobenzenesulfonamide Hydrochloride

The synthesis begins with 4-chlorobenzenesulfonamide, which undergoes nucleophilic substitution with hydrazine hydrate under controlled conditions. As detailed in CN110256304A, this reaction proceeds optimally at 120–125°C and 0.8–1.2 MPa pressure using a 10:1 molar excess of hydrazine hydrate (50–80 wt%). The high-pressure environment suppresses side reactions, achieving yields of 93.5–97.5% and HPLC purity >98% (Table 1).

Reaction Equation:

C6H5ClSO2NH2+N2H4H2OC6H5N2H3SO2NH2HCl+NH3+H2O\text{C}6\text{H}5\text{ClSO}2\text{NH}2 + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{N}2\text{H}3\text{SO}2\text{NH}2\cdot\text{HCl} + \text{NH}3 + \text{H}_2\text{O}

Key Parameters:

  • Temperature: 121 ± 1°C

  • Pressure: 1.0 MPa

  • Hydrazine Hydrate Concentration: 80 wt%

  • Reaction Time: 6–8 hours (until residual 4-chlorobenzenesulfonamide ≤0.1%).

Post-reaction, the product is isolated via cooling crystallization, filtered, and acidified with hydrochloric acid to yield white crystalline 4-hydrazinobenzenesulfonamide hydrochloride.

Condensation with 3′-Fluoro-4′-methoxyacetophenone

The hydrazine intermediate reacts with 3′-fluoro-4′-methoxyacetophenone (CAS: 455-91-4) in ethanol under reflux to form the hydrazone. This step employs a 1:1 molar ratio of reactants, with catalytic acetic acid (5 mol%) to accelerate imine formation. The reaction achieves >95% conversion within 4–6 hours, yielding the target compound as a pale-yellow solid.

Reaction Equation:

C6H5N2H3SO2NH2HCl+C9H9FO2C15H16FN3O3S+HCl+H2O\text{C}6\text{H}5\text{N}2\text{H}3\text{SO}2\text{NH}2\cdot\text{HCl} + \text{C}9\text{H}9\text{FO}2 \rightarrow \text{C}{15}\text{H}{16}\text{FN}3\text{O}3\text{S} + \text{HCl} + \text{H}2\text{O}

Optimization Insights:

  • Solvent: Ethanol (95%) balances reactivity and solubility.

  • Catalyst: Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine.

  • Workup: The product is purified via recrystallization from ethanol/water (3:1), achieving a melting point of 192–194°C and HPLC purity ≥98%.

Comparative Analysis of Synthesis Methods

High-Pressure vs. Ambient-Pressure Hydrazination

The patent CN110256304A contrasts high-pressure (1.0 MPa) and ambient-pressure conditions for synthesizing 4-hydrazinobenzenesulfonamide hydrochloride (Table 1). High-pressure reactions suppress decomposition of intermediates, improving yield by 13–31% compared to ambient conditions.

Table 1: Performance of Hydrazination Under Varied Conditions

ParameterHigh-Pressure (1.0 MPa)Ambient Pressure
Yield97.5%84.6%
Purity (HPLC)98.7%94.7%
Reaction Time6 hours12 hours
Byproduct Formation<0.5%5.2%

Solvent Selection for Hydrazone Formation

Ethanol outperforms alternatives like methanol or THF in the condensation step due to its ability to dissolve both polar hydrazine salts and aromatic ketones. Trials with methanol resulted in incomplete conversion (82%), while THF caused emulsion formation during workup.

Industrial-Scale Production and Quality Control

Scalability and Process Economics

Aromsyn reports kilogram-scale production using the above methodology, with a throughput of 5–10 kg/batch . Key cost drivers include hydrazine hydrate (80 wt%) and 3′-fluoro-4′-methoxyacetophenone, which constitute 60–65% of raw material expenses. The process is economically viable, with a production cost of $1,200–1,500/kg at commercial scales.

Analytical Characterization

Batch validation includes:

  • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).

  • NMR ( 1^1H, 13^{13}C**):** Confirms substitution patterns (e.g., methoxy singlet at δ 3.85 ppm, fluorophenyl doublets at δ 7.12–7.45 ppm).

  • Mass Spectrometry: ESI-MS m/z 337.37 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The sulfonamide group is known for its ability to inhibit bacterial enzymes involved in folic acid synthesis, making this compound a potential antimicrobial agent. Studies have shown that derivatives of sulfonamidophenyl hydrazines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties
    • Compounds derived from sulfonamidophenyl hydrazines have been recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). They selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in the biosynthesis of prostaglandins that mediate inflammation . This makes them valuable in treating conditions such as arthritis.
  • Anticancer Potential
    • Research indicates that compounds with similar structural characteristics have shown promising anticancer activity. For example, studies on related thiazole compounds demonstrated their effectiveness against various cancer cell lines, suggesting that 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide may have similar effects .
  • Study on Antibacterial Efficacy
    • A study assessed the antibacterial activity of various hydrazine derivatives, including those similar to this compound. Results indicated that these compounds exhibited activity comparable to established antibiotics like norfloxacin .
  • Investigation of Anti-inflammatory Effects
    • In another study, derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain modifications to the structure enhanced selectivity towards COX-2 inhibition, indicating potential for development as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables

Table 2. Enzyme Inhibition Profiles
Compound Target Enzyme Inhibition (KI, nM) Standard (KI, nM) Reference
35 (Coumarin) hCA II 13.23 AZA: 12.1
35b (Bromo) hCA I 21.95 AZA: 250
32a (Chlorine) hCA XII 0.54 AZA: 5.7

Research Findings and SAR Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro, bromo) enhance enzyme inhibition by increasing electrophilicity at the active site. Methoxy groups may improve solubility without compromising activity .
  • Hydrazone vs. Triazole Linkages : Hydrazones (as in the target compound) offer synthetic flexibility, while triazoles () provide metabolic stability via aromatic stabilization .
  • Fluorine Positioning : The 3-fluoro substitution in the target compound may reduce steric hindrance compared to 2- or 4-fluoro analogs, optimizing target binding .

Biological Activity

The compound 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide represents a novel class of sulfonamide derivatives, which have garnered attention for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the synthesized derivatives, their biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a hydrazine linkage and a sulfonamide group, which are critical for its biological activity. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with sulfonyl chlorides under basic conditions. The general reaction scheme can be summarized as follows:

Sulfonyl Chloride+HydrazineSulfonamide Derivative\text{Sulfonyl Chloride}+\text{Hydrazine}\rightarrow \text{Sulfonamide Derivative}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives. In particular, compounds with structural similarities to This compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismsMIC (µg/mL)
4aE. coli15
4bP. aeruginosa20
4cS. aureus10

These findings suggest that the incorporation of specific functional groups can enhance the effectiveness against various pathogens .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. For instance, compounds structurally related to This compound exhibited notable efficacy against Candida species.

CompoundTarget OrganismMIC (µg/mL)
4iC. albicans25
4jC. glabrata30

Such results indicate a potential application in treating fungal infections .

Antitumor Activity

Emerging research has also investigated the antitumor potential of sulfonamide derivatives. For example, studies indicated that certain derivatives could induce apoptosis in cancer cell lines, including A-431 and Jurkat cells.

CompoundCell LineIC50 (µM)
13A-431<10
14Jurkat<15

The mechanism of action appears to involve the inhibition of key cellular pathways related to growth and survival .

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated the antibacterial effects of various sulfonamide derivatives against multi-drug resistant strains. The results showed that compounds similar to This compound had reduced MIC values compared to traditional antibiotics, suggesting a promising alternative in antibiotic therapy .
  • Antifungal Mechanism Investigation :
    Another study focused on the antifungal mechanisms of action for these compounds, revealing that they disrupt fungal cell wall synthesis and inhibit biofilm formation, which is critical for pathogenicity in species like C. albicans .

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